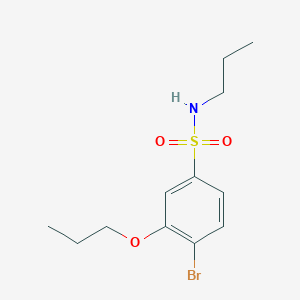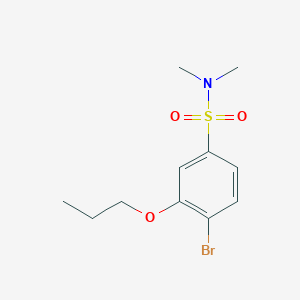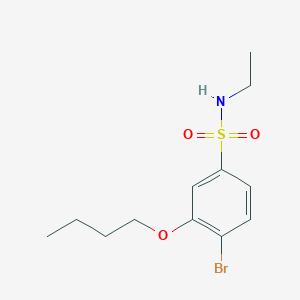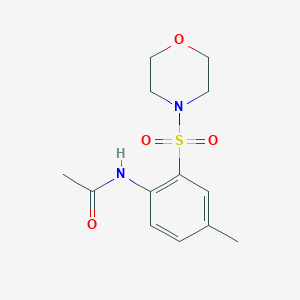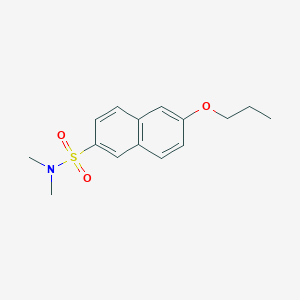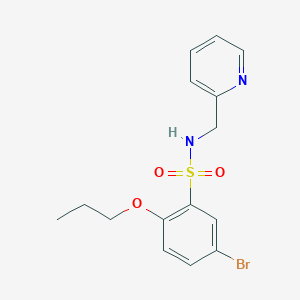
1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide, also known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research. EPPC belongs to the class of sulfonylpiperidine compounds and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide may also modulate the activity of certain signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells and can inhibit the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide in lab experiments is its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
For research on 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide include further studies to elucidate its mechanism of action, optimization of its therapeutic potential, and development of more efficient synthesis methods. Additionally, studies could focus on the potential use of 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide involves a multi-step process that begins with the reaction of 4-ethoxy-3-propan-2-ylphenol with p-toluenesulfonyl chloride in the presence of a base. This reaction produces 1-(4-ethoxy-3-propan-2-ylphenyl)sulfonyl chloride, which is then reacted with piperidine-4-carboxamide to yield 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C17H26N2O4S |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
1-(4-ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H26N2O4S/c1-4-23-16-6-5-14(11-15(16)12(2)3)24(21,22)19-9-7-13(8-10-19)17(18)20/h5-6,11-13H,4,7-10H2,1-3H3,(H2,18,20) |
Clave InChI |
CFCCELWSNDVXMH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(C)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




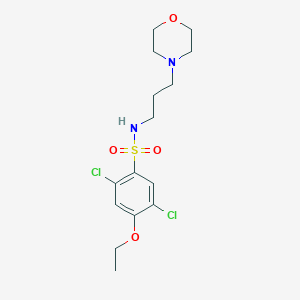
![(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B275180.png)
![4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275181.png)

